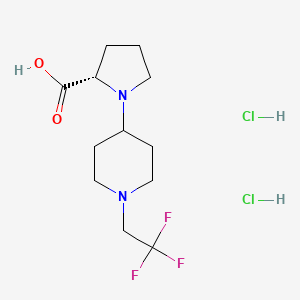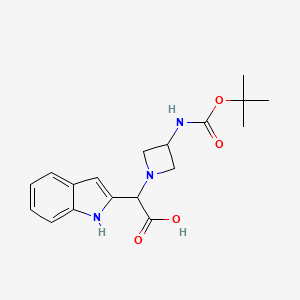
2-(3-((tert-butoxycarbonyl)amino)azetidin-1-yl)-2-(1H-indol-2-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-((tert-butoxycarbonyl)amino)azetidin-1-yl)-2-(1H-indol-2-yl)acetic acid is a synthetic organic compound that features a complex molecular structure. It contains an azetidine ring, an indole moiety, and a tert-butoxycarbonyl (Boc) protecting group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-((tert-butoxycarbonyl)amino)azetidin-1-yl)-2-(1H-indol-2-yl)acetic acid typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Indole Moiety: The indole group can be introduced via coupling reactions, such as Suzuki or Heck coupling.
Protection with Boc Group: The tert-butoxycarbonyl group is introduced to protect the amine functionality during subsequent reactions.
Final Coupling: The final step involves coupling the azetidine and indole intermediates to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yields and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions can be used to modify the azetidine ring or other functional groups.
Substitution: Substitution reactions can occur at various positions on the indole ring or the azetidine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety may yield indole-2-carboxylic acid derivatives.
科学的研究の応用
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: May act as an inhibitor for certain enzymes.
Receptor Binding: Potential to bind to specific biological receptors.
Medicine
Drug Development: Investigated for its potential as a lead compound in drug discovery.
Therapeutic Agents:
Industry
Material Science: Used in the development of new materials with specific properties.
作用機序
The mechanism of action of 2-(3-((tert-butoxycarbonyl)amino)azetidin-1-yl)-2-(1H-indol-2-yl)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the target molecules.
類似化合物との比較
Similar Compounds
2-(1H-indol-2-yl)acetic acid: Lacks the azetidine and Boc groups.
3-(tert-butoxycarbonylamino)azetidine: Lacks the indole moiety.
Azetidine-1-carboxylic acid: A simpler azetidine derivative.
Uniqueness
2-(3-((tert-butoxycarbonyl)amino)azetidin-1-yl)-2-(1H-indol-2-yl)acetic acid is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the Boc-protected amine, azetidine ring, and indole moiety makes it a versatile compound for various applications.
特性
分子式 |
C18H23N3O4 |
|---|---|
分子量 |
345.4 g/mol |
IUPAC名 |
2-(1H-indol-2-yl)-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidin-1-yl]acetic acid |
InChI |
InChI=1S/C18H23N3O4/c1-18(2,3)25-17(24)19-12-9-21(10-12)15(16(22)23)14-8-11-6-4-5-7-13(11)20-14/h4-8,12,15,20H,9-10H2,1-3H3,(H,19,24)(H,22,23) |
InChIキー |
LBIMOGJMERBIPC-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1CN(C1)C(C2=CC3=CC=CC=C3N2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


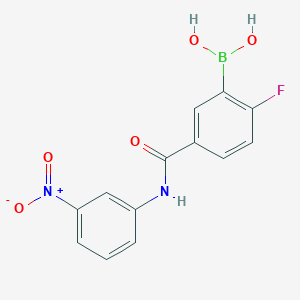
![3-Chloro-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B12976526.png)
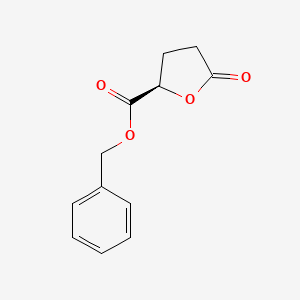

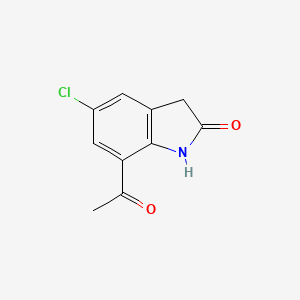
![6-Bromo-4-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B12976543.png)
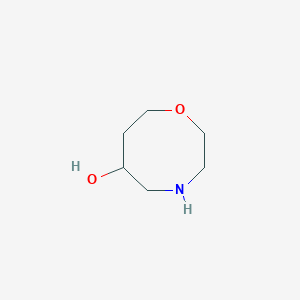
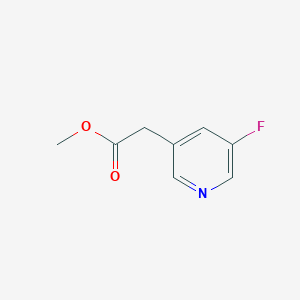
![5-Hydroxy-1,3-dihydrobenzo[c]thiophene 2,2-dioxide](/img/structure/B12976569.png)
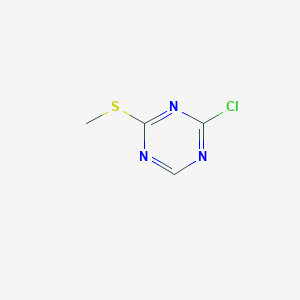
![tert-Butyl ((2-azaspiro[4.5]decan-4-yl)methyl)carbamate](/img/structure/B12976578.png)

![3-(tert-Butyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-carboxylic acid](/img/structure/B12976594.png)
